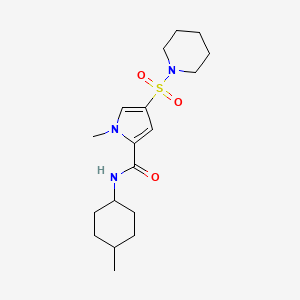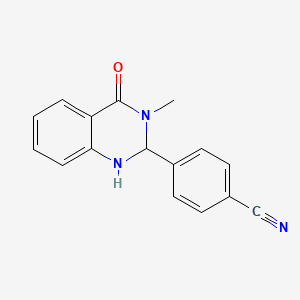
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide, also known as SMT-19969, is a potent and selective inhibitor of the sodium channel Nav1.7. Nav1.7 is a voltage-gated sodium channel that plays a crucial role in the transmission of pain signals. SMT-19969 has been the subject of extensive scientific research due to its potential as a novel analgesic drug.
Mecanismo De Acción
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide works by blocking the activity of Nav1.7, thereby reducing the transmission of pain signals. Nav1.7 is highly expressed in sensory neurons that transmit pain signals, and blocking its activity can reduce the perception of pain. This compound has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain in preclinical models of acute and chronic pain. In addition to its analgesic effects, this compound has been shown to have a favorable safety profile in preclinical studies. This compound has not been shown to have any significant effects on heart rate, blood pressure, or respiratory function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide is its high selectivity for Nav1.7, which makes it a promising candidate for the development of new analgesic drugs. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in preclinical studies.
Direcciones Futuras
There are several future directions for research on 1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide. One direction is the development of new formulations of this compound that improve its solubility in water. Another direction is the development of new analogs of this compound that have improved pharmacokinetic properties. Finally, future research could focus on the development of new analgesic drugs based on the structure of this compound.
Métodos De Síntesis
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide was first synthesized by a team of researchers at Pfizer. The synthesis involves the reaction of 1-methylpyrrole-2-carboxylic acid with 4-methylcyclohexylamine to form an amide intermediate. This intermediate is then reacted with piperidine and sulfonyl chloride to produce the final product, this compound.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide has been the subject of extensive scientific research due to its potential as a novel analgesic drug. Nav1.7 is a promising target for the development of new pain medications, as it is highly expressed in sensory neurons that transmit pain signals. This compound has been shown to be highly selective for Nav1.7, with little to no activity against other sodium channels. This selectivity makes this compound a promising candidate for the development of a new class of analgesic drugs.
Propiedades
IUPAC Name |
1-methyl-N-(4-methylcyclohexyl)-4-piperidin-1-ylsulfonylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-14-6-8-15(9-7-14)19-18(22)17-12-16(13-20(17)2)25(23,24)21-10-4-3-5-11-21/h12-15H,3-11H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYNNZAQCUOJAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC(=CN2C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-chlorophenyl)-1-methyl-N-[2-[2-(methylcarbamoyl)pyrrolidin-1-yl]-2-oxoethyl]pyrazole-4-carboxamide](/img/structure/B7562546.png)
![2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]-N'-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)acetohydrazide](/img/structure/B7562551.png)
![N-[1-[[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7562559.png)
![N-[(4-fluorophenyl)methyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)propanamide](/img/structure/B7562566.png)
![2-[(5-cyclopropyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[(3,4-dimethoxyphenyl)methyl]propanamide](/img/structure/B7562574.png)
![1-[2-(Azetidin-1-yl)-2-oxo-1-phenylethyl]piperidin-2-one](/img/structure/B7562582.png)
![N-[1-[2-(4-benzylpiperidin-1-yl)propanoyl]piperidin-4-yl]-N-methylacetamide](/img/structure/B7562586.png)
![2-[1-(4-Methoxyphenyl)benzimidazol-2-yl]sulfanyl-1-(2-methylmorpholin-4-yl)ethanone](/img/structure/B7562588.png)
![Cyclopropylmethyl 2-[(2-pyrrolidin-1-ylquinoline-3-carbonyl)amino]acetate](/img/structure/B7562599.png)

![4-(imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-N-pyridin-2-ylbenzamide](/img/structure/B7562610.png)
![N-[2-chloro-4-[[2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetyl]amino]phenyl]-3-methylsulfonylbenzamide](/img/structure/B7562623.png)